
Ruski-201
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), an enzyme involved in the palmitoylation of Sonic Hedgehog (Shh) proteins. This compound has shown significant potential as a chemical probe for studying Hhat catalytic function and Hedgehog signaling pathways .
Vorbereitungsmethoden
The synthesis of RUSKI-201 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity of the compound.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Chemischer Reaktionen
RUSKI-201 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Ruski-201 has shown promise in inhibiting Hedgehog signaling, which is crucial in the development of several cancers, including pancreatic and lung cancers. The compound selectively inhibits palmitoylation of Sonic Hedgehog (Shh), a key ligand in this pathway.
- Selectivity : In studies, this compound demonstrated no off-target cytotoxicity while effectively reducing Shh palmitoylation in a dose-dependent manner, with an IC50 of approximately 0.73 μM . This specificity allows for targeted therapeutic approaches without affecting other cellular functions.
- In Vitro Studies : Research indicated that this compound inhibited signaling in various cancer cell lines, such as H520 (non-small cell lung cancer) and Panc-1 (pancreatic ductal adenocarcinoma), with IC50 values ranging from 4.8 μM to 8.5 μM . This suggests that the compound could disrupt paracrine signaling from Shh-producing tumor cells, potentially enhancing the efficacy of existing chemotherapeutic agents by mitigating stromal desmoplasia.
Biochemical Research
In biochemical studies, this compound serves as a chemical probe to investigate the role of palmitoylation in protein function and cellular signaling.
- Mechanistic Insights : By employing bioorthogonal tagging technology, researchers have utilized this compound to explore the effects of palmitoylation on various proteins involved in critical signaling pathways. The ability to track palmitoylation changes across a wide array of proteins provides insights into post-translational modifications and their implications in disease states .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Application Area | Details |
---|---|
Cancer Types | Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC) |
Mechanism | Inhibition of Hedgehog acyltransferase; selective inhibition of Shh palmitoylation |
Potency | IC50 = 0.73 μM for palmitoylation inhibition; IC50 values for cancer cell lines range from 4.8 to 8.5 μM |
Off-target Effects | No significant off-target cytotoxicity observed |
Case Study 1: Inhibition of Hedgehog Signaling
In a study involving HEK-293 cells expressing Shh, treatment with this compound resulted in a notable decrease in Shh palmitoylation without affecting other proteins. This selectivity was crucial for establishing the compound's potential as a therapeutic agent targeting specific pathways involved in tumorigenesis .
Case Study 2: Therapeutic Implications
The application of this compound in co-culture systems demonstrated its ability to inhibit Shh-mediated signaling effectively. This finding supports its use as a therapeutic strategy to disrupt tumor microenvironments that rely on Hedgehog signaling for growth and survival .
Wirkmechanismus
RUSKI-201 exerts its effects by inhibiting Hedgehog acyltransferase, thereby blocking the palmitoylation of Sonic Hedgehog proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for various biological processes. The molecular targets of this compound include the active site of Hedgehog acyltransferase, where it binds and prevents the enzyme from catalyzing the palmitoylation reaction .
Vergleich Mit ähnlichen Verbindungen
RUSKI-201 wird mit anderen ähnlichen Verbindungen wie RUSKI-43 und IMP-1575 verglichen. Während RUSKI-43 eine Off-Target-Zytotoxizität gezeigt hat, ist this compound selektiver und weist minimale Off-Target-Effekte auf. IMP-1575 ist ein weiterer potenter Inhibitor der Hedgehog-Acyltransferase, aber this compound bleibt aufgrund seiner höheren Selektivität und geringeren Toxizität eine bevorzugte Wahl .
Ähnliche Verbindungen
RUSKI-43: Ein früherer Inhibitor der Hedgehog-Acyltransferase mit signifikanten Off-Target-Effekten.
IMP-1575: Ein potenter Inhibitor mit hoher Selektivität, aber weniger bevorzugt aufgrund seiner komplexen Synthese.
Biologische Aktivität
RUSKI-201 is a selective inhibitor of Hedgehog acyltransferase (Hhat), an enzyme crucial for the palmitoylation of Sonic Hedgehog (Shh) proteins, which play a significant role in various developmental processes and cancer pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer models, and implications for therapeutic applications.
This compound operates by inhibiting the palmitoylation of Shh, a post-translational modification that enhances the signaling potency of Shh ligands. The inhibition of Hhat prevents the proper processing and function of Shh proteins, thereby disrupting Hedgehog signaling pathways that are often aberrantly activated in cancers.
Key Findings:
- Selectivity : this compound demonstrates high selectivity for Hhat, with minimal off-target effects on other palmitoylated proteins. In studies, it exhibited an IC50 value of 0.73±0.09μM for inhibiting Hhat activity in cellular contexts .
- Efficacy in Cancer Models : this compound effectively inhibited Shh signaling in multiple cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). The IC50 values for inhibiting signaling in these models were reported as 4.8±0.60μM for H520 (NSCLC), 7.8±1.3μM for Panc-1 (PDAC), and 8.5±0.65μM for MCF-7 (breast cancer) .
Study 1: Inhibition of Shh Palmitoylation
In a controlled experiment using HEK-293 cells expressing Shh, this compound was administered to assess its impact on palmitoylation levels. Following treatment with alkyne-tagged palmitic acid to label palmitoylated proteins, results indicated a significant reduction in Shh palmitoylation without affecting other proteins, underscoring its specificity .
Study 2: Impact on Tumor Growth
A preclinical study evaluated the effect of this compound on tumor growth in xenograft models of PDAC and NSCLC. Tumors treated with this compound showed reduced growth rates compared to controls, suggesting that targeting Hhat can effectively impair tumor progression driven by Hedgehog signaling .
Data Summary
Parameter | Value |
---|---|
IC50 (Hhat inhibition) | 0.73±0.09μM |
IC50 (H520 NSCLC) | 4.8±0.60μM |
IC50 (Panc-1 PDAC) | 7.8±1.3μM |
IC50 (MCF-7 breast cancer) | 8.5±0.65μM |
Implications for Cancer Therapy
The selective inhibition of Hhat by this compound presents a promising avenue for therapeutic intervention in cancers associated with aberrant Hedgehog signaling. Unlike broad-spectrum inhibitors like Smoothened inhibitors (Smo), which affect all receiving cells, this compound disrupts signaling at its source within tumor cells producing Shh. This targeted approach could minimize systemic side effects and enhance therapeutic efficacy by addressing the tumor microenvironment's protective mechanisms.
Eigenschaften
IUPAC Name |
2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIGHSNTIJBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.